2-(3-Oxopiperazin-1-yl)benzaldehyde
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Overview
Description
2-(3-Oxopiperazin-1-yl)benzaldehyde is an organic compound with the molecular formula C11H12N2O2. It is characterized by the presence of a benzaldehyde group attached to a piperazine ring, which contains a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxopiperazin-1-yl)benzaldehyde typically involves the reaction of piperazine derivatives with benzaldehyde under controlled conditions. One common method involves the condensation of 3-oxopiperazine with benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxopiperazin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The ketone and aldehyde groups can be reduced to form alcohols.
Substitution: The benzaldehyde group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-(3-oxopiperazin-1-yl)benzoic acid.
Reduction: Formation of 2-(3-hydroxypiperazin-1-yl)benzyl alcohol.
Substitution: Formation of substituted benzaldehyde derivatives, such as 2-(3-oxopiperazin-1-yl)-4-bromobenzaldehyde.
Scientific Research Applications
2-(3-Oxopiperazin-1-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Oxopiperazin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The presence of the aldehyde and ketone groups allows it to participate in various biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Oxopiperazin-1-yl)acetic acid
- 2-(3-Oxopiperazin-1-yl)benzoic acid
- 2-(3-Hydroxypiperazin-1-yl)benzaldehyde
Uniqueness
2-(3-Oxopiperazin-1-yl)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(3-oxopiperazin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12N2O2/c14-8-9-3-1-2-4-10(9)13-6-5-12-11(15)7-13/h1-4,8H,5-7H2,(H,12,15) |
InChI Key |
VFJUMAHPGWPHON-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CC=CC=C2C=O |
Origin of Product |
United States |
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